molecular formula C14H22N4 B14578705 N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61226-74-2

N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B14578705
CAS No.: 61226-74-2
M. Wt: 246.35 g/mol
InChI Key: ZOWZNFWGFTUIMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with heptylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to study intracellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its heptyl group, which imparts specific lipophilic properties, enhancing its ability to interact with lipid membranes and increasing its potential for use in biological applications. Additionally, the compound’s photophysical properties make it a valuable tool for imaging and optoelectronic applications .

Properties

CAS No.

61226-74-2

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

N-heptyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H22N4/c1-3-4-5-6-7-9-15-14-11-12(2)17-13-8-10-16-18(13)14/h8,10-11,15H,3-7,9H2,1-2H3

InChI Key

ZOWZNFWGFTUIMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=CC(=NC2=CC=NN21)C

Origin of Product

United States

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